molecular formula C18H17N3O5 B4494339 N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4494339
M. Wt: 355.3 g/mol
InChI Key: PZJXNEBTXYROAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a 2,4-dimethoxyphenyl group via an acetamide bridge. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including antioxidant, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-25-11-7-8-14(15(9-11)26-2)19-16(22)10-21-17(23)12-5-3-4-6-13(12)20-18(21)24/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJXNEBTXYROAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyaniline and 2-hydroxy-4-oxoquinazoline.

    Condensation Reaction: The 2,4-dimethoxyaniline is reacted with an acylating agent to form an intermediate acetamide derivative.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It could modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological activity of quinazolinone derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Quinazolinone Acetamides
Compound Name Substituents (Quinazolinone/Phenyl) Yield (%) Melting Point (°C) Key Features
Target Compound 2-OH; 2,4-OMe N/A N/A High lipophilicity, hydrogen bonding
2-(2-Methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide 2-Me; phenyl 93 262–263 Methyl enhances stability
N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide H; 2-OH-4-Me 38 242–244 Polar hydroxy group
N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide H; 2-NH2-4-OMe 83 219–221 Amino group improves solubility
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide 6-Cl-2-Me; phenyl N/A N/A Chloro substituent boosts antitubercular activity

Notes:

  • The target compound’s 2,4-dimethoxy groups likely improve membrane permeability compared to polar substituents (e.g., -OH or -NH2) .
  • Chlorinated analogs (e.g., 6-Cl) exhibit enhanced activity against Mycobacterium tuberculosis but may reduce BBB penetration due to increased molecular weight .
Antioxidant Activity

For example:

  • Compound 1b (N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide) showed the highest DPPH radical scavenging activity among phthalimide-quinazolinone hybrids, attributed to its thiophene moiety .
  • Coumarin-based analogs (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) outperformed ascorbic acid in antioxidant assays, suggesting heterocyclic fusion enhances activity .

Comparison with Target Compound :
The target compound’s 2-hydroxy and 2,4-dimethoxy groups may synergize to scavenge free radicals, though its activity relative to thiophene- or coumarin-containing analogs requires experimental validation.

Antimicrobial and Anticancer Activity
  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide exhibited potent inhibition of enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy .
  • Thiophene-pyrimidine hybrids (e.g., Compound 8 in ) demonstrated anti-breast cancer activity, with IC50 values correlating with thiophene substitution .

Comparison with Target Compound :
The absence of chloro or thiophene groups in the target compound may limit its antitubercular or anticancer efficacy compared to these analogs. However, its methoxy groups could favor CNS-targeted applications due to predicted BBB permeability .

Pharmacokinetic and Toxicity Predictions

Bioinformatics analyses of phthalimide-quinazolinone hybrids () suggest:

  • High intestinal absorption (≥80% predicted).
  • Molecular targets include MAO B, COX-2, and NF-κB, linking to neuroprotective and anti-inflammatory effects .

Comparison with Target Compound : The target compound’s 2,4-dimethoxyphenyl group may further enhance BBB permeability compared to simpler phenyl or hydroxy-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.